molecular formula C12H17N B13261173 N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

Cat. No.: B13261173
M. Wt: 175.27 g/mol
InChI Key: XCKCTTHTLKTLNJ-UHFFFAOYSA-N
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Description

N-Ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) scaffold substituted with an ethylamino functional group. This structure serves as a versatile building block in medicinal chemistry and drug discovery research. The tetrahydronaphthalene core is a privileged structure in pharmacology, found in compounds that interact with various biological targets . This amine is primarily valued as a key intermediate for the design and synthesis of novel bioactive molecules. Research applications may include the development of compounds for neurological and infectious diseases. Structurally similar tetrahydronaphthalene derivatives have been investigated as potent opioid receptor ligands, demonstrating the scaffold's relevance in central nervous system (CNS) drug discovery . Furthermore, recent studies highlight tetrahydronaphthalene amides as a promising new class of ATP synthase inhibitors with potent activity against Mycobacterium tuberculosis , validating this chemotype in antibacterial research . The mechanism of action for any resulting compound would be specific to its final structure and target, but the N-ethyl-tetralin-1-amine moiety provides a hydrophobic and conformationally constrained platform that can be optimized for improved receptor affinity and pharmacokinetic properties. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H17N/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h5,7,9,13H,2-4,6,8H2,1H3

InChI Key

XCKCTTHTLKTLNJ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=CC2=C1CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine typically involves the alkylation of 5,6,7,8-tetrahydronaphthalen-1-amine with ethyl halides under basic conditions. A common method includes the use of ethyl bromide or ethyl iodide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of naphthalene derivatives followed by ethylation is another approach used in large-scale production. The choice of catalysts, reaction conditions, and purification techniques are optimized to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into more saturated amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

Drug Discovery Potential
Research indicates that N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine may serve as a lead compound in the development of new drugs. Its structural similarity to known bioactive compounds suggests it could exhibit various pharmacological effects. Preliminary studies have shown that derivatives of this compound can enhance biological activity or exhibit novel pharmacological properties.

Opioid Receptor Ligands
A notable application of this compound is its potential as an opioid receptor ligand. Research has demonstrated that modifications at specific positions on the tetrahydronaphthalene scaffold can yield compounds with significant affinity for μ-opioid receptors. This could lead to the development of new analgesics with improved efficacy and reduced side effects compared to existing opioids .

Medicinal Chemistry

Anticancer Activity
this compound derivatives have been investigated for their anticancer properties. Studies have shown promising results against various cancer cell lines. For instance, compounds derived from this structure displayed significant activity against breast cancer cells (MCF-7) with IC50 values indicating effective inhibition of cell proliferation .

Antiviral Properties
Recent investigations into nitrogen-containing heterocycles have highlighted their potential as antiviral agents. This compound has been included in studies assessing its efficacy against viruses such as HIV and coronaviruses. Some derivatives demonstrated selective antiviral activity, emphasizing the importance of structural modifications in enhancing therapeutic effectiveness .

Mechanism of Action

The mechanism of action of N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Comparative Yields and Reactivity

Compound Synthesis Method Yield Key Reactivity Notes Reference
N,N-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine Electrooxidative C–H amination 63% Para-selectivity influenced by steric effects
N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine Reductive amination 69% Compatible with bulky aryl aldehydes
4-Ethyl-N,N-dimethylnaphthalen-1-amine (2i) Palladium-catalyzed C–H activation 58% Electron-rich amines enhance catalytic efficiency

Structural and Physicochemical Comparisons

Substituent Effects on Physical Properties

  • Melting Points : Bulky substituents (e.g., cyclohexyl, biphenyl) increase melting points (e.g., trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine: 137–139°C), while alkyl chains (e.g., ethyl, benzyl) often result in oils or lower-melting solids .
  • Molecular Weight and Solubility : N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine (C₂₂H₂₁N, MW 299.41) exhibits lower solubility in polar solvents compared to N-ethyl analogs due to aromatic stacking .

Key Data Table

Compound Molecular Formula Molecular Weight Physical State Melting Point (°C) Reference
N-Ethyl-5,6,7,8-tetrahydronaphthalen-1-amine C₁₂H₁₇N 175.27 Oil (predicted)
5,6,7,8-Tetrahydro-1-naphthylamine (base structure) C₁₀H₁₃N 147.22 Solid
N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine C₁₇H₁₉N 237.34 Clear oil
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine C₁₈H₂₇N 257.41 Crystalline solid 137–139

Chemical Reactivity and Functionalization

Electrophilic Substitution

  • Para-Selectivity : The tetrahydronaphthalene core directs electrophilic substitution to the para position. For example, N,N-dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine undergoes para-amination with 63% yield under electrochemical conditions, whereas steric hindrance from ethyl groups may moderately reduce reactivity .
  • Catalytic C–H Activation : Palladium-catalyzed olefination of N-benzyl-5,6,7,8-tetrahydronaphthalen-1-amine proceeds with 18% yield, highlighting challenges in functionalizing hindered amines .

Comparative Reactivity in Catalysis

Reaction Type Compound Yield Notes Reference
Electrooxidative amination N,N-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-amine 63% Steric bulk limits higher yields
Reductive amination N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine 69% Efficient with NaBH₄/AcOH system
Pd-catalyzed olefination N-Benzyl-5,6,7,8-tetrahydronaphthalen-1-amine 18% Ligand-dependent efficiency

Biological Activity

N-ethyl-5,6,7,8-tetrahydronaphthalen-1-amine is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C12H17NC_{12}H_{17}N and a molecular weight of approximately 175.27 g/mol. The compound features a tetrahydronaphthalene core with an ethyl group attached to the nitrogen atom, which influences its chemical reactivity and biological properties.

Property Value
Molecular FormulaC12H17NC_{12}H_{17}N
Molecular Weight175.27 g/mol
Chemical StructureTetrahydronaphthalene core

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including reductive amination and other organic reactions that modify the naphthalene structure. These synthetic pathways are crucial for producing derivatives that may exhibit enhanced biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential of tetrahydronaphthalene derivatives as inhibitors of Mycobacterium tuberculosis (M.tb) ATP synthase. Research indicates that compounds structurally related to this compound can effectively inhibit the growth of M.tb in vitro. For instance, tetrahydronaphthalene amides have been reported to show minimum inhibitory concentrations (MIC) below 1 µg/mL against M.tb .

Dopamine Receptor Activity

The compound's structural analogs have been studied for their activity on dopamine receptors. Specifically, some derivatives exhibit selective agonist activity at the D3 dopamine receptor while showing minimal activity at the D2 receptor. This selectivity may position this compound as a candidate for treating disorders related to dopamine dysregulation .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Variations in substituents on the naphthalene ring and modifications to the amine group can significantly influence pharmacological properties. For example:

Compound Biological Activity
N,N-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-aminePotential neuroactive properties
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanamineAltered pharmacodynamics due to structural differences

In Vitro Studies

In vitro assays have demonstrated that certain derivatives of this compound induce apoptosis in cancer cell lines such as MCF-7 and A549. For instance, specific compounds showed apoptosis rates exceeding those induced by cisplatin in A549 cells . This suggests potential applications in cancer therapy.

Pharmacokinetic Profiles

Pharmacokinetic studies on tetrahydronaphthalene derivatives indicate favorable properties such as reduced lipophilicity and improved clearance rates compared to existing drugs like bedaquiline. These findings are pivotal for developing safer therapeutic agents with fewer side effects .

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